2-(3-Nitrophenyl)pyrrolidine
CAS No.: 852281-23-3
Cat. No.: VC3862188
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852281-23-3 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-(3-nitrophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2 |
| Standard InChI Key | GWKHUTICOQRERL-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Key Findings
2-(3-Nitrophenyl)pyrrolidine (CAS 852281-23-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a meta-nitrophenyl group. With a molecular formula of and a molecular weight of 192.21 g/mol, this compound exhibits a logP of 2.02 and a topological polar surface area (TPSA) of 55.17 Ų, indicating moderate lipophilicity and solubility . Its synthesis leverages advanced catalytic methods, including 1,3-dipolar cycloadditions and iridium-catalyzed reductive strategies . Applications span medicinal chemistry, where its derivatives show antioxidant and neuropharmacological potential, and organic synthesis, where it serves as a versatile building block .
Chemical Structure and Properties
Molecular Architecture
2-(3-Nitrophenyl)pyrrolidine consists of a five-membered pyrrolidine ring (a saturated amine heterocycle) attached to a 3-nitrophenyl group. The nitro group (-NO) at the meta position on the benzene ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Pyrrolidine Ring: Adopts an envelope conformation, with sp-hybridized carbons enabling stereochemical diversity .
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Nitro Substituent: Enhances electrophilicity, facilitating nucleophilic aromatic substitution and redox reactions.
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Chirality: The pyrrolidine ring’s C2 position is chiral, enabling enantiomeric forms with distinct biological profiles .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.21 g/mol | |
| logP | 2.02 | |
| TPSA | 55.17 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The compound’s moderate lipophilicity (logP = 2.02) suggests favorable membrane permeability, while its TPSA aligns with drug-like properties for central nervous system (CNS) targeting .
Synthesis and Optimization
Iridium-Catalyzed Reductive Strategies
Recent advances employ iridium complexes (e.g., Vaska’s complex) with tetramethyldisiloxane (TMDS) as a reductant. This method generates azomethine ylides, which undergo [3+2] cycloadditions with alkenes to form polysubstituted pyrrolidines . For example:
\text{3-Nitrobenzaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{IrCl(CO)(PPh}_3\text{)_2, TMDS}} \text{2-(3-Nitrophenyl)pyrrolidine}This approach achieves high regioselectivity and functional group tolerance, enabling access to enantiomerically enriched products .
1,3-Dipolar Cycloaddition
Silver-catalyzed cycloadditions between -sulfinyl imines and glycine derivatives offer stereoselective synthesis. For instance, AgCO promotes the formation of pyrrolidines with four stereocenters in >90% diastereomeric excess .
Applications in Medicinal Chemistry
Antioxidant Activity
Derivatives of 2-(3-nitrophenyl)pyrrolidine demonstrate radical scavenging activity, with IC values comparable to ascorbic acid in DPPH assays . The nitro group’s redox activity contributes to this property, enabling potential use in oxidative stress-related therapies.
Neuropharmacological Agents
The compound’s ability to cross the blood-brain barrier (predicted by logP and TPSA) makes it a candidate for CNS drug development. Derivatives are explored as:
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Dopamine Receptor Modulators: Structural analogs show affinity for D receptors, implicated in Parkinson’s disease .
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MAO Inhibitors: Nitro-substituted pyrrolidines inhibit monoamine oxidase B (MAO-B), a target for neurodegenerative diseases .
Antimicrobial Peptide Mimics
Proline-rich motifs in antimicrobial peptides (AMPs) can be mimicked using 2-(3-nitrophenyl)pyrrolidine scaffolds. These mimics disrupt bacterial membranes, offering alternatives to conventional antibiotics .
Comparative Analysis with Analogues
Positional Isomers
| Compound | Nitro Position | logP | TPSA (Ų) | Bioactivity |
|---|---|---|---|---|
| 2-(2-Nitrophenyl)pyrrolidine | Ortho | 1.98 | 55.17 | Reduced CNS penetration |
| 2-(4-Nitrophenyl)pyrrolidine | Para | 2.10 | 55.17 | Enhanced antibacterial |
Meta-substitution (3-nitrophenyl) balances lipophilicity and electronic effects, optimizing drug-likeness .
Functionalized Derivatives
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